molecular formula C16H25NO B14974450 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

Cat. No.: B14974450
M. Wt: 247.38 g/mol
InChI Key: PPFGJYUAWQBXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is a chemical compound with the molecular formula C16H25NO It is a piperidinol derivative, characterized by the presence of three methyl groups and a 4-methylbenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol typically involves the alkylation of piperidinol derivatives. One common method includes the reaction of 4-methylbenzyl chloride with 1,2,5-trimethylpiperidinol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different piperidine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethyl-4-(4-chlorobenzyl)-4-piperidinol
  • 1,2,5-Trimethyl-4-(4-methoxybenzyl)-4-piperidinol
  • 1,2,5-Trimethyl-4-(4-fluorobenzyl)-4-piperidinol

Uniqueness

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is unique due to its specific substitution pattern on the piperidine ring. The presence of the 4-methylbenzyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1,2,5-trimethyl-4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C16H25NO/c1-12-5-7-15(8-6-12)10-16(18)9-14(3)17(4)11-13(16)2/h5-8,13-14,18H,9-11H2,1-4H3

InChI Key

PPFGJYUAWQBXHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CC2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.